molecular formula C19H16Cl2N4O3S B11177588 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11177588
M. Wt: 451.3 g/mol
InChI Key: DKJFNTDPNJORRO-LSHDLFTRSA-N
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Description

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring, a hydrazinyl group, and a dichlorobenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate thiazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent, although further research is needed to confirm these properties.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • Ethyl 2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl (2E)-2-(2,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H16Cl2N4O3S

Molecular Weight

451.3 g/mol

IUPAC Name

(2E)-2-[(E)-(2,4-dichlorophenyl)methylidenehydrazinylidene]-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H16Cl2N4O3S/c1-28-14-4-2-3-13(8-14)23-18(27)16-9-17(26)24-19(29-16)25-22-10-11-5-6-12(20)7-15(11)21/h2-8,10,16H,9H2,1H3,(H,23,27)(H,24,25,26)/b22-10+

InChI Key

DKJFNTDPNJORRO-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N/C(=N\N=C\C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC(=NN=CC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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